N'-benzyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide
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Overview
Description
N’-benzyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a morpholine ring, and a thianyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Benzyl Group: This step involves the reaction of benzyl chloride with a suitable amine under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.
Incorporation of the Thianyl Group: The thianyl group is added via a thiolation reaction, where a sulfur-containing reagent reacts with the intermediate compound.
Final Coupling: The final step involves coupling the intermediate compounds under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of N’-benzyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles; reactions are often conducted under reflux or at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N’-benzyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-benzyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-(morpholin-4-yl)benzylamine
- N-Methyl-N-(4-morpholin-4-ylbenzyl)amine
- N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine
Uniqueness
N’-benzyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c23-17(20-14-16-4-2-1-3-5-16)18(24)21-15-19(6-12-26-13-7-19)22-8-10-25-11-9-22/h1-5H,6-15H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFADFCRSIQUMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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